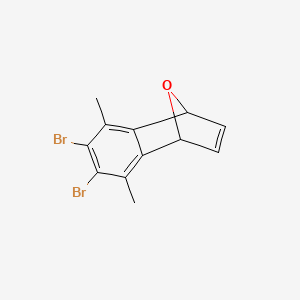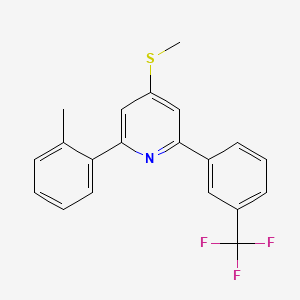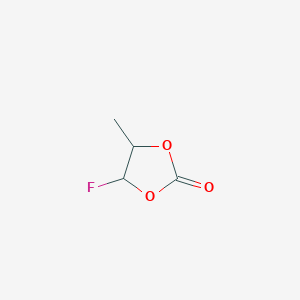
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound with the molecular formula C₁₂H₁₀Br₂O It is a derivative of naphthalene, characterized by the presence of bromine atoms and an epoxide group
Preparation Methods
The synthesis of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination of 5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include naphthoquinones, diols, and substituted naphthalene derivatives.
Scientific Research Applications
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the epoxide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar compounds to 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene include:
6,7-Dichloro-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Similar in structure but with chlorine atoms instead of bromine.
5,8-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the halogen atoms, making it less reactive in certain substitution reactions.
6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene: Lacks the methyl groups, affecting its steric and electronic properties.
Properties
| 115695-65-3 | |
Molecular Formula |
C12H10Br2O |
Molecular Weight |
330.01 g/mol |
IUPAC Name |
4,5-dibromo-3,6-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H10Br2O/c1-5-9-7-3-4-8(15-7)10(9)6(2)12(14)11(5)13/h3-4,7-8H,1-2H3 |
InChI Key |
COYWBPBXQOHQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3C=CC(C2=C(C(=C1Br)Br)C)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)


